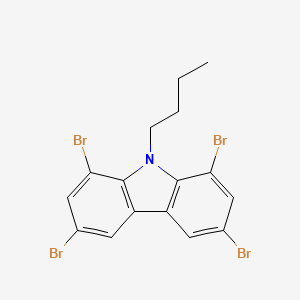
1,3,6,8-Tetrabromo-9-butyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,8-Tetrabromo-9-butyl-9H-carbazole is a polyhalogenated carbazole derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of four bromine atoms and a butyl group attached to the carbazole core, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
The synthesis of 1,3,6,8-tetrabromo-9-butyl-9H-carbazole typically involves the bromination of carbazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve similar bromination techniques, but on a larger scale with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,3,6,8-Tetrabromo-9-butyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield dehalogenated products.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted carbazole derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism by which 1,3,6,8-tetrabromo-9-butyl-9H-carbazole exerts its effects involves the activation of specific molecular pathways. For instance, it has been shown to activate the HIF-1 pathway, leading to the upregulation of target genes such as vascular endothelial growth factor (VEGF) and erythropoietin . This activation promotes angiogenesis, which is the formation of new blood vessels, and can have significant implications for cardiovascular health and disease.
Comparaison Avec Des Composés Similaires
1,3,6,8-Tetrabromo-9-butyl-9H-carbazole can be compared with other polyhalogenated carbazoles, such as:
1,3,6,8-Tetramethyl-carbazole: Known for its use in thermally activated delayed fluorescence (TADF) emitters.
1,3,6-Tribromo-9-ethyl-9H-carbazole:
The uniqueness of this compound lies in its specific bromination pattern and the presence of a butyl group, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
66294-04-0 |
|---|---|
Formule moléculaire |
C16H13Br4N |
Poids moléculaire |
538.9 g/mol |
Nom IUPAC |
1,3,6,8-tetrabromo-9-butylcarbazole |
InChI |
InChI=1S/C16H13Br4N/c1-2-3-4-21-15-11(5-9(17)7-13(15)19)12-6-10(18)8-14(20)16(12)21/h5-8H,2-4H2,1H3 |
Clé InChI |
FFVNXVTYUWVQFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
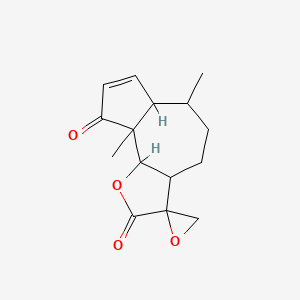

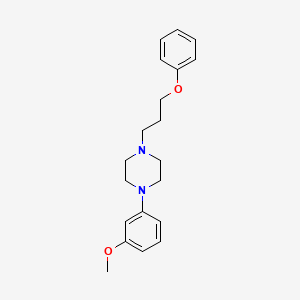
![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)


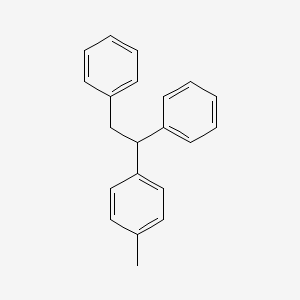
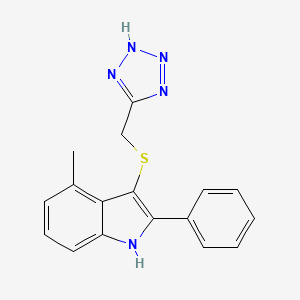
![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
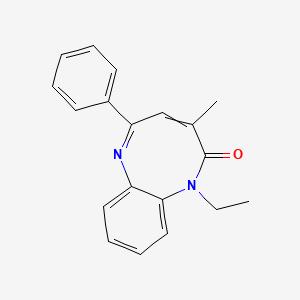
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
